(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
CAS No.: 342592-86-3
Cat. No.: VC21416532
Molecular Formula: C20H14Cl2N4OS
Molecular Weight: 429.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342592-86-3 |
|---|---|
| Molecular Formula | C20H14Cl2N4OS |
| Molecular Weight | 429.3g/mol |
| IUPAC Name | N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H14Cl2N4OS/c1-12(27)25-16-5-3-15(4-6-16)24-10-13(9-23)20-26-19(11-28-20)17-7-2-14(21)8-18(17)22/h2-8,10-11,24H,1H3,(H,25,27)/b13-10- |
| Standard InChI Key | SFQSTNCBWQCZGI-RAXLEYEMSA-N |
| Isomeric SMILES | CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide belongs to the class of thiazole derivatives with a complex molecular architecture. The compound features a central thiazole heterocyclic ring system, which serves as the core structural component. This thiazole ring is substituted with a 2,4-dichlorophenyl group at the 4-position, contributing to the molecule's lipophilicity and potential biological activity. The compound also contains a cyano-substituted vinyl bridge connecting the thiazole moiety to an aminophenyl acetamide group, forming a conjugated system that may influence its electronic properties and receptor interactions.
The presence of the (Z)-configuration in the vinyl group is a critical structural feature that determines the spatial arrangement of substituents and potentially affects the compound's biological activity profile. This geometric isomerism creates a specific three-dimensional orientation that may be essential for receptor binding and pharmacological effects.
Physical and Chemical Properties
The comprehensive physical and chemical properties of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide are summarized in Table 1, providing essential information for researchers interested in this compound.
Table 1: Physical and Chemical Properties of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
| Property | Value |
|---|---|
| CAS Number | 342592-86-3 |
| Molecular Formula | C20H14Cl2N4OS |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H14Cl2N4OS/c1-12(27)25-16-5-3-15(4-6-16)24-10-13(9-23)20-26-19(11-28-20)17-7-2-14(21)8-18(17)22/h2-8,10-11,24H,1H3,(H,25,27)/b13-10- |
| Standard InChIKey | SFQSTNCBWQCZGI-RAXLEYEMSA-N |
| Physical State | Solid (predicted based on structure) |
| Solubility | Limited water solubility due to aromatic rings and chlorine substituents (predicted) |
The compound's relatively high molecular weight and presence of lipophilic groups such as the dichlorophenyl moiety suggest limited water solubility but potential solubility in organic solvents. The presence of hydrogen bond donors and acceptors (NH and C=O groups) may contribute to its interaction with biological targets.
Functional Group Analysis
The functional groups present in (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide contribute significantly to its chemical reactivity and biological activity potential. The thiazole ring provides aromatic character and acts as a bioisostere for various heterocycles found in bioactive compounds. The cyano (nitrile) group serves as a hydrogen bond acceptor and contributes to the molecule's electronic properties. The acetamide moiety can participate in hydrogen bonding interactions with potential biological targets.
The 2,4-dichlorophenyl substituent enhances lipophilicity and may contribute to specific receptor interactions. Chlorine substituents often improve membrane permeability in drug candidates while potentially providing sites for halogen bonding with biological targets. The vinyl bridge creates a conjugated system that may influence the compound's electronic distribution and reactivity.
Synthesis Methods
Condensation Reaction Pathways
The synthesis of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically follows condensation reaction pathways between appropriate thiazole derivatives and cyanoacetamides. The key step involves the formation of the vinyl bridge connecting the thiazole and aminophenyl acetamide moieties. This can be achieved through careful control of reaction conditions to ensure the desired (Z)-stereochemistry is obtained.
The general synthetic approach often begins with the preparation of the thiazole ring system bearing the 2,4-dichlorophenyl substituent. This thiazole intermediate then undergoes condensation with an appropriate cyanoacetamide derivative in the presence of a base catalyst. The reaction proceeds through nucleophilic addition followed by dehydration to form the cyano-substituted vinyl bridge with the desired stereochemistry.
Optimization Strategies
Successful synthesis of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide requires careful optimization of reaction conditions to maximize yield and purity while ensuring stereoselective formation of the (Z)-isomer. Several parameters influence the outcome of the synthesis:
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Temperature control is critical for stereoselective reactions, with lower temperatures often favoring the formation of kinetic products including the desired (Z)-isomer.
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Solvent selection significantly impacts reaction rates and stereoselectivity, with polar aprotic solvents often preferred for condensation reactions.
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Catalyst choice can enhance reaction rates and influence stereochemical outcomes, with various basic catalysts potentially applicable.
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Reaction time optimization balances conversion rates against potential isomerization of the desired product.
These optimization strategies are essential for developing a robust and reproducible synthetic route for this complex molecule, particularly when scaling up for further biological testing or pharmaceutical applications.
Biological Activities
Antitumor Activity Profile
The complex structure of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide suggests potential antitumor activity, which is a common property among thiazole derivatives. Many thiazole-containing compounds exhibit anticancer effects through mechanisms such as kinase inhibition, tubulin binding, or DNA intercalation.
The presence of the conjugated system in the vinyl bridge may facilitate interaction with DNA or protein targets involved in cell proliferation. The dichlorophenyl group potentially enhances binding to hydrophobic pockets in target proteins. Structure-activity relationship studies of similar compounds indicate that the (Z)-configuration may be crucial for optimal positioning of pharmacophoric elements for interaction with cancer-related targets.
Anti-inflammatory Properties
Thiazole derivatives, including compounds similar to (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, have demonstrated anti-inflammatory properties in various biological systems. The anti-inflammatory activities often involve inhibition of proinflammatory mediators such as cytokines or enzymes involved in inflammatory pathways.
The acetamide group in the compound may contribute to anti-inflammatory effects through hydrogen bonding interactions with target proteins involved in inflammation cascades. Additionally, the thiazole ring system potentially interacts with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are common targets for anti-inflammatory drugs.
Structure-Activity Relationships
Pharmacophore Analysis
A detailed pharmacophore analysis of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide reveals several key structural features that likely contribute to its biological activities. The thiazole ring serves as a rigid scaffold that positions other functional groups in specific three-dimensional orientations necessary for biological target recognition and binding.
The 2,4-dichlorophenyl substituent creates a lipophilic region that may interact with hydrophobic pockets in receptor binding sites. The chlorine atoms could engage in halogen bonding with biological targets, enhancing binding affinity. The cyano group acts as a hydrogen bond acceptor and may influence the electronic properties of the vinyl bridge. The acetamide moiety provides both hydrogen bond donor and acceptor capabilities, facilitating interaction with multiple sites on biological targets.
Comparison with Structurally Related Compounds
Structural comparisons between (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide and related thiazole derivatives provide valuable insights into structure-activity relationships. One structurally similar compound is (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, which differs primarily in the aromatic substitution pattern (4-methoxyphenyl versus 2,4-dichlorophenyl).
Table 2: Comparative Analysis of Structurally Related Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|---|
| (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | C20H14Cl2N4OS | 429.3 g/mol | 2,4-dichlorophenyl substituent | Enhanced lipophilicity, potential halogen bonding |
| (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | C21H18N4O2S | 390.46 g/mol | 4-methoxyphenyl substituent | Increased hydrogen bond acceptor capability, different electronic properties |
The substitution of the 2,4-dichlorophenyl group with a 4-methoxyphenyl group alters the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule. While the 2,4-dichlorophenyl group enhances lipophilicity and provides potential halogen bonding sites, the 4-methoxyphenyl group introduces additional hydrogen bond acceptor capability through the methoxy oxygen. These differences likely influence receptor binding profiles and subsequent biological activities of the compounds.
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